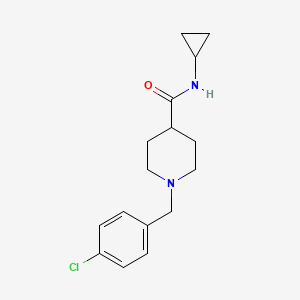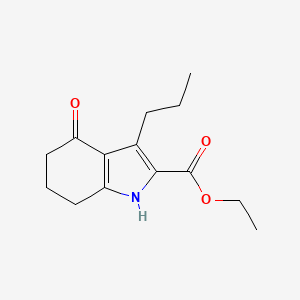![molecular formula C21H26N2O2 B4435537 1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435537.png)
1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine
Descripción general
Descripción
1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine is not fully understood. It is believed to exert its effects by modulating the activity of various receptors in the central nervous system. This compound has been shown to act as a partial agonist at serotonin receptors and a weak antagonist at dopamine receptors. It has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to an increase in mood and motivation. This compound has also been shown to decrease the release of stress hormones such as cortisol, leading to a decrease in stress and anxiety. Additionally, it has been shown to have analgesic properties, reducing pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine in lab experiments is its high affinity for various receptors in the central nervous system. This compound can be used as a tool compound to study the function of these receptors and their role in various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to have affinity for multiple receptors, and its effects may not be specific to a single receptor.
Direcciones Futuras
There are several future directions for research on 1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine. One direction is to study the effects of this compound on different types of receptors in the central nervous system, including GABA receptors and glutamate receptors. Another direction is to study the effects of this compound on various physiological processes, such as learning and memory, circadian rhythms, and immune function. Additionally, further research is needed to determine the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine has been studied for its potential applications in scientific research. It has been shown to have affinity for various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. This compound has been used as a tool compound to study the function of these receptors and their role in various physiological processes such as mood regulation, reward processing, and stress response.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-9-18(10-8-17)11-12-21(24)23-15-13-22(14-16-23)19-5-3-4-6-20(19)25-2/h3-10H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNSGNPAAKHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435465.png)
![1-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4435473.png)
![4-[3-(4-ethylphenyl)propanoyl]morpholine](/img/structure/B4435475.png)
![1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine](/img/structure/B4435478.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4435487.png)


![9-(4-hydroxy-3-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435505.png)
![7,7-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435513.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenyl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4435521.png)
![5-{3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4435544.png)
